molecular formula C5H6N8O2 B15006160 3-Methyl-5-amino-7-nitroamino-S-triazolo[4,3-a]-S-triazine

3-Methyl-5-amino-7-nitroamino-S-triazolo[4,3-a]-S-triazine

Cat. No.: B15006160
M. Wt: 210.15 g/mol
InChI Key: NNNYEBTZQQEUQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-METHYL-N7-NITRO-[1,2,4]TRIAZOLO[4,3-A][1,3,5]TRIAZINE-5,7-DIAMINE is a nitrogen-rich heterocyclic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the nitration of a pre-formed triazolo-triazine scaffold using nitrating agents like nitric acid or a mixture of nitric and sulfuric acids . The reaction conditions often require controlled temperatures and the use of solvents to ensure the desired substitution pattern.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of production .

Chemical Reactions Analysis

Types of Reactions

3-METHYL-N7-NITRO-[1,2,4]TRIAZOLO[4,3-A][1,3,5]TRIAZINE-5,7-DIAMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-METHYL-N7-NITRO-[1,2,4]TRIAZOLO[4,3-A][1,3,5]TRIAZINE-5,7-DIAMINE involves its interaction with molecular targets through its nitro and triazolo-triazine moieties. These interactions can lead to the formation of reactive intermediates that can exert biological or chemical effects. The compound’s energetic properties are attributed to the high nitrogen content and the presence of explosophoric groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-METHYL-N7-NITRO-[1,2,4]TRIAZOLO[4,3-A][1,3,5]TRIAZINE-5,7-DIAMINE is unique due to its specific substitution pattern and the combination of nitro and methyl groups, which confer distinct energetic and chemical properties.

Properties

Molecular Formula

C5H6N8O2

Molecular Weight

210.15 g/mol

IUPAC Name

N-(5-amino-3-methyl-[1,2,4]triazolo[4,3-a][1,3,5]triazin-7-yl)nitramide

InChI

InChI=1S/C5H6N8O2/c1-2-9-10-5-8-4(11-13(14)15)7-3(6)12(2)5/h1H3,(H3,6,7,8,10,11)

InChI Key

NNNYEBTZQQEUQC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1C(=NC(=N2)N[N+](=O)[O-])N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.